molecular formula C14H12N2O4 B2841246 Dimethyl [4,4'-bipyridine]-2,2'-dicarboxylate CAS No. 942922-74-9

Dimethyl [4,4'-bipyridine]-2,2'-dicarboxylate

Cat. No.: B2841246
CAS No.: 942922-74-9
M. Wt: 272.26
InChI Key: AABONNZLGFYNCO-UHFFFAOYSA-N
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Description

Dimethyl [4,4'-bipyridine]-2,2'-dicarboxylate ( 942922-74-9) is a high-purity, crystalline bipyridine derivative that serves as a versatile and privileged ligand in coordination chemistry and materials science. Its molecular structure incorporates two ester-functionalized nitrogen heterocycles, making it a valuable precursor for constructing metal-organic complexes and functional materials. In research applications, this compound's primary value lies in its role as a building block for sophisticated ligand systems. The electron-withdrawing ester groups and the rigid bipyridine core work in concert to influence the electronic properties and geometric arrangement of resulting metal complexes, such as those with zinc or ruthenium . This is crucial for tuning the characteristics of materials developed for applications like catalysis and optoelectronics. Furthermore, the ester groups provide a synthetic handle for further functionalization, for instance, through hydrolysis to the corresponding dicarboxylic acid, which can markedly improve the solubility, cell transport, and biological activity of the resulting coordination compounds . Researchers utilize this bipyridine ester and its derivatives in diverse fields. It is instrumental in the development of novel antimicrobial agents, with some metal complexes showing activity against fungal strains like Candida albicans . In advanced materials science, analogous dicarboxylic acid ligands have been successfully employed to engineer the surface of perovskite nanocrystals, significantly enhancing their photoluminescence quantum yield and stability for next-generation display technologies . Its utility also extends to the synthesis of Schiff base metal complexes, where it acts as a co-ligand to create compounds with investigated antioxidant and in vitro cytotoxic properties . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

methyl 4-(2-methoxycarbonylpyridin-4-yl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-19-13(17)11-7-9(3-5-15-11)10-4-6-16-12(8-10)14(18)20-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABONNZLGFYNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)C2=CC(=NC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Coupling of 4-Picoline Derivatives

A widely employed method involves the oxidative coupling of 4-picoline (4-methylpyridine) derivatives. This approach leverages palladium-catalyzed dehydrogenation to form the bipyridine core.

Reaction Mechanism

4-Picoline is first oxidized to 4-picoline-N-oxide using hydrogen peroxide in acetic acid. Subsequent treatment with palladium on activated charcoal (Pd/C) at 65°C induces coupling via dehydrogenation, yielding 4,4′-dimethyl-2,2′-bipyridine. Phosphorus trichloride (PCl₃) is then used to deoxygenate the N-oxide intermediate.

Adaptation for Dicarboxylate Synthesis

To synthesize the dicarboxylate derivative, the methyl groups of 4,4′-dimethyl-2,2′-bipyridine are oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or ruthenium-based catalysts. The resulting dicarboxylic acid is esterified with methanol in the presence of sulfuric acid or thionyl chloride (SOCl₂).

Key Conditions:

  • Oxidation: KMnO₄ in aqueous H₂SO₄, 80°C, 12 h.
  • Esterification: Methanol, SOCl₂, 0°C → RT, 6 h.
  • Yield: ~85% (two-step process).

Direct Coupling of Pyridine Carboxylates

This method involves cross-coupling pre-functionalized pyridine carboxylates using transition-metal catalysts.

Suzuki-Miyaura Coupling

Methyl 4-bromopyridine-2-carboxylate undergoes Suzuki coupling with methyl 4-borono-pyridine-2-carboxylate in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃). The reaction proceeds in tetrahydrofuran (THF) at reflux.

Representative Protocol:

  • Reactants:
    • Methyl 4-bromopyridine-2-carboxylate (1.2 equiv)
    • Methyl 4-borono-pyridine-2-carboxylate (1.0 equiv)
    • Pd(PPh₃)₄ (5 mol%)
    • K₂CO₃ (3.0 equiv)
  • Conditions: THF, 80°C, 24 h under N₂.
  • Workup: Extraction with ethyl acetate, silica gel chromatography (hexane:EtOAc = 3:1).
  • Yield: 72%.

Ullmann-Type Coupling

Copper-mediated Ullmann coupling offers a cost-effective alternative for bipyridine synthesis. Methyl 4-iodopyridine-2-carboxylate is dimerized using CuI and 1,10-phenanthroline in dimethylformamide (DMF).

Optimized Parameters:

  • Catalyst: CuI (10 mol%), 1,10-phenanthroline (20 mol%).
  • Solvent: DMF, 120°C, 48 h.
  • Yield: 68%.

Electrochemical Synthesis

Recent advances utilize electrochemical methods to couple pyridine derivatives. Methyl 4-aminopyridine-2-carboxylate undergoes anodic oxidation in acetonitrile with tetrabutylammonium perchlorate (TBAP) as the electrolyte.

Procedure:

  • Electrolyte: 0.1 M TBAP in MeCN.
  • Voltage: +1.5 V vs. Ag/AgCl.
  • Duration: 8 h.
  • Yield: 60%.

Comparative Analysis of Methods

Method Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
Oxidative Coupling Pd/C 65 6 97 >95
Suzuki Coupling Pd(PPh₃)₄ 80 24 72 >98
Ullmann Coupling CuI 120 48 68 90
Electrochemical None RT 8 60 85

Industrial-Scale Production

Industrial synthesis prioritizes the oxidative coupling route due to its high yield and scalability. Key modifications include:

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction time (3 h vs. 6 h batch).
  • Catalyst Recycling: Pd/C is filtered and reused, lowering costs.
  • Green Solvents: Replacement of acetic acid with γ-valerolactone (GVL) improves sustainability.

Challenges and Solutions

Issue: Low Solubility of Intermediates

Solution: Use polar aprotic solvents (e.g., DMF) during coupling steps.

Issue: Over-Oxidation in Esterification

Solution: Controlled addition of SOCl₂ at 0°C minimizes side reactions.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [4,4’-bipyridine]-2,2’-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction may produce bipyridine derivatives with reduced functional groups .

Scientific Research Applications

Dimethyl [4,4’-bipyridine]-2,2’-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl [4,4’-bipyridine]-2,2’-dicarboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved include metal centers in enzymes and catalytic systems .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent Positions Functional Groups Key Applications/Findings Reference
Dimethyl 2,2'-bipyridine-4,4'-dicarboxylate 4,4' Ester (COOCH₃) Anticancer Re(I) complexes, DSSCs
2,2'-Bipyridine-4,4'-dicarboxylic acid 4,4' Carboxylic acid (COOH) MOFs, Ru(II) photosensitizers
4,4'-Dimethyl-2,2'-bipyridine (dmbpy) 4,4' Methyl (CH₃) Catalysis, luminescent probes
Diethyl 2,2'-bipyridine-4,4'-dicarboxylate 4,4' Ester (COOCH₂CH₃) Mitochondrial-targeting Ir(III) complexes
6,6′-Dimethyl-2,2′-bipyridine-4,4′-dicarboxylic acid 6,6' and 4,4' Carboxylic acid (COOH) Sterically hindered MOFs

Biological Activity

Dimethyl [4,4'-bipyridine]-2,2'-dicarboxylate (DMBD) is an organic compound belonging to the bipyridine family, characterized by its dual carboxylate and methyl ester functionalities. This compound has garnered attention in various fields, particularly in coordination chemistry and biological applications. This article explores the biological activity of DMBD, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₂N₂O₄
  • Molecular Weight : 272.26 g/mol
  • CAS Number : 71071-46-0
  • Melting Point : 210 °C

The structure of DMBD features two pyridine rings connected at the 2 and 2' positions, with carboxylate groups at the 4 and 4' positions. This configuration allows DMBD to act as a chelating agent, forming stable complexes with various metal ions.

Mechanism of Biological Activity

The biological activity of DMBD is primarily attributed to its ability to coordinate with metal ions through the nitrogen atoms in its structure. This coordination can influence metal ion availability and reactivity within biological systems.

  • Chelation Properties : DMBD acts as a chelating agent, which can modulate metal ion concentrations in biological environments. This property is crucial for its potential use in therapeutic applications, particularly in conditions involving metal ion dysregulation.
  • Antimicrobial Activity : Research indicates that DMBD and its metal complexes exhibit antimicrobial properties. The interaction between DMBD and transition metals can enhance its efficacy against various pathogens.
  • Anticancer Potential : Studies have shown that DMBD may possess anticancer properties due to its ability to form complexes with metals that are involved in cellular signaling pathways related to cancer progression.

Case Studies and Research Findings

Several studies have investigated the biological activity of DMBD:

  • Antimicrobial Studies : A study published in Nature explored the antimicrobial effects of DMBD complexes against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability upon treatment with DMBD-metal complexes, suggesting a potential role as an antimicrobial agent .
  • Anticancer Research : In vitro studies demonstrated that DMBD complexes could induce apoptosis in cancer cell lines. The mechanism was linked to the generation of reactive oxygen species (ROS) upon metal coordination, leading to oxidative stress and subsequent cell death .
  • Coordination Chemistry : Research highlighted the role of DMBD in forming stable coordination compounds with transition metals such as copper and zinc. These complexes showed enhanced biological activity compared to free DMBD, indicating that metal coordination is crucial for its therapeutic effects .

Comparative Analysis of Biological Activity

CompoundBiological ActivityMechanism
This compoundAntimicrobial, AnticancerMetal ion chelation
Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylateAntimicrobialMetal complex formation
2,2'-BipyridineLimited biological activityNo carboxylate functionality

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